Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate
Overview
Description
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate: is a chemical compound with the molecular formula C15H13ClN2O4 and a molecular weight of 320.73 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a nicotinate moiety linked to a chlorophenoxy group through an aminocarbonyl bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions: The aminocarbonyl group is then introduced via an amide formation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 2-[2-(aminocarbonyl)-4-bromophenoxy]nicotinate
- Ethyl 2-[2-(aminocarbonyl)-4-fluorophenoxy]nicotinate
- Ethyl 2-[2-(aminocarbonyl)-4-methylphenoxy]nicotinate
Uniqueness: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable tool in research .
Properties
IUPAC Name |
ethyl 2-(2-carbamoyl-4-chlorophenoxy)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-21-15(20)10-4-3-7-18-14(10)22-12-6-5-9(16)8-11(12)13(17)19/h3-8H,2H2,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUABOQVFAELIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.